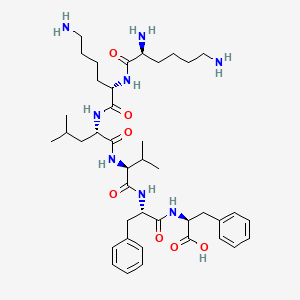
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.216 g/mol . This compound is characterized by the presence of an oxolanone ring and a methylprop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of oxolanone derivatives with methylprop-2-enoic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process . Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The oxolanone ring can be oxidized to form carboxylic acids.
Reduction: Reduction of the oxolanone ring can yield alcohol derivatives.
Substitution: The methylprop-2-enoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The oxolanone ring can interact with enzymes and proteins, altering their activity and leading to various biological effects. The methylprop-2-enoate group can undergo polymerization reactions, forming long-chain polymers that have unique properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxoimidazolidin-1-yl) Ethyl 2-Methylprop-2-Enoate: Similar in structure but contains an imidazolidinone ring instead of an oxolanone ring.
(2-Oxo-1,3-dioxolan-4-yl)Methyl ester: Contains a dioxolan ring and is used in similar applications.
Uniqueness
2-(5-Oxooxolan-3-yl)ethyl 2-methylprop-2-enoate is unique due to its specific combination of an oxolanone ring and a methylprop-2-enoate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
502916-59-8 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(5-oxooxolan-3-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-7(2)10(12)13-4-3-8-5-9(11)14-6-8/h8H,1,3-6H2,2H3 |
InChI-Schlüssel |
PPDQYXOVXZUGGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCC1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


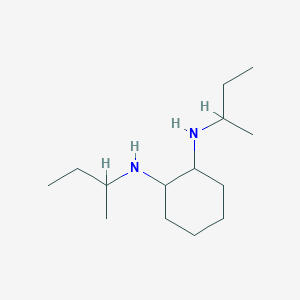
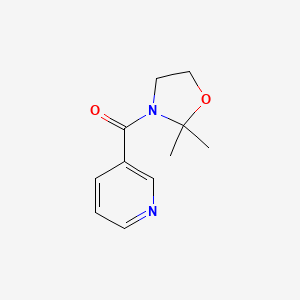
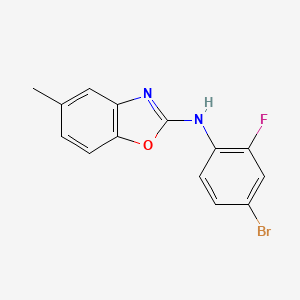
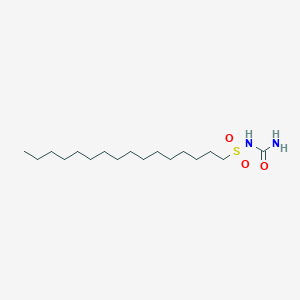
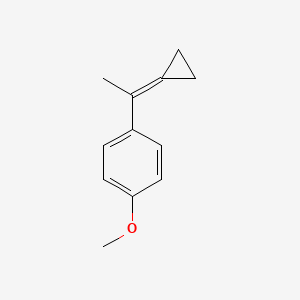


![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
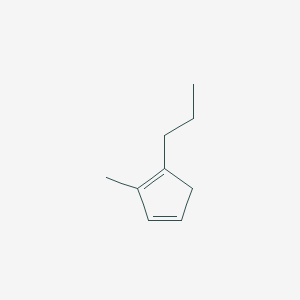
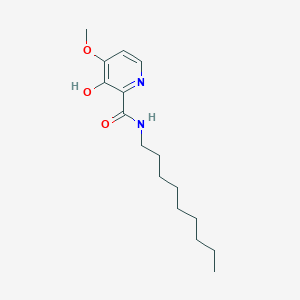
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
